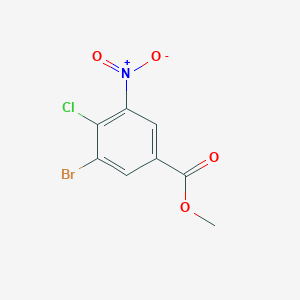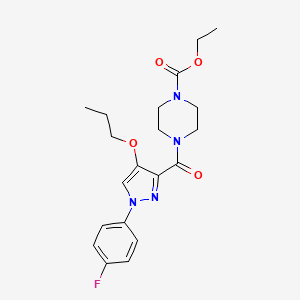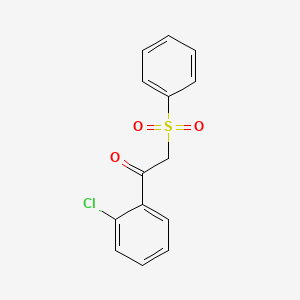![molecular formula C16H11N3O2S B2889799 N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-63-7](/img/structure/B2889799.png)
N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives due to their biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. The exact reactions would depend on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the IR spectrum can provide information about the functional groups present .Applications De Recherche Scientifique
Antibacterial Agents
Compounds with the benzothiazole moiety, such as N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, have been synthesized and evaluated for their antibacterial properties. These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains. Specifically, derivatives of this compound have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . The presence of the benzothiazole ring is crucial for the antibacterial activity, making these compounds potential candidates for further development as antibacterial agents.
Anti-Tubercular Activity
Recent studies have highlighted the synthesis of new benzothiazole-based compounds for anti-tubercular applications. These compounds have demonstrated better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling and molecular hybridization techniques, which could be applicable to N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide derivatives .
Anti-Inflammatory and Analgesic Activities
Benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic activities. Some of these compounds have shown significant results in experimental models, suggesting that N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could also be explored for its potential to treat inflammatory conditions and pain management .
Anticancer Properties
The benzothiazole nucleus is present in various synthetic and natural products with diverse biological activities, including anticancer properties. The structure of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide suggests it could be a valuable scaffold for the development of new anticancer agents. Further research and cytotoxic evaluations against cancer cell lines would be necessary to explore this application .
Catalysis in Organic Reactions
Carboxamide derivatives have been used in the development of catalysts for organic reactions, such as the transfer hydrogenation of ketones. Studies on carboxamide carbonyl-ruthenium complexes provide insights into the structural and mechanistic aspects of these reactions. The N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could potentially form similar complexes and contribute to catalysis in various organic transformations .
Pharmacokinetic Profile and Drug Development
The pharmacokinetic profile of benzothiazole derivatives is an important aspect of drug development. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations have shown favorable profiles for these compounds, indicating their potential as drug candidates. The specific compound could be subjected to similar evaluations to determine its suitability for further drug development processes .
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, in the context of anti-inflammatory properties, the key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .
Biochemical Pathways
In the case of anti-inflammatory activity, the suppression of cox enzymes leads to a decrease in the production of prostaglandins, which play a key role in inflammation .
Pharmacokinetics
A study involving similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives indicated a favorable pharmacokinetic profile .
Result of Action
For example, in the context of anti-inflammatory activity, these compounds can reduce inflammation by suppressing the production of prostaglandins .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-9-6-7-12-11(17-9)8-13(21-12)15(20)19-16-18-10-4-2-3-5-14(10)22-16/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZAGAIYDYOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)
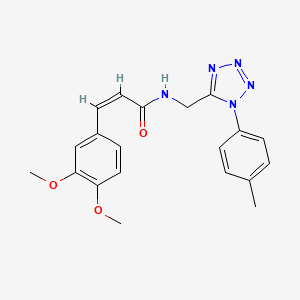
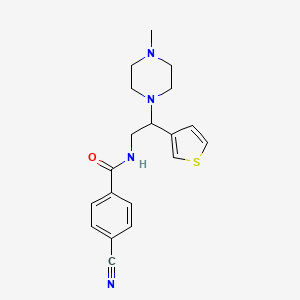
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2889720.png)
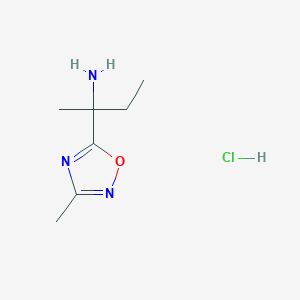
![1-[3-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2889723.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)
![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)
![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)
![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)
